molecular formula C30H22Cl2O4 B11541162 (2,2-Dichloroethene-1,1-diyl)bis-2-methylbenzene-4,1-diyl dibenzoate

(2,2-Dichloroethene-1,1-diyl)bis-2-methylbenzene-4,1-diyl dibenzoate

Cat. No.: B11541162
M. Wt: 517.4 g/mol
InChI Key: UQEISNCIPVYQLT-UHFFFAOYSA-N
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Description

4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-(benzoyloxy)-3-methylphenol with 2,2-dichloroethenyl-2-methylphenyl benzoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The benzoyloxy groups and dichloroethenyl moieties play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C30H22Cl2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[4-[1-(4-benzoyloxy-3-methylphenyl)-2,2-dichloroethenyl]-2-methylphenyl] benzoate

InChI

InChI=1S/C30H22Cl2O4/c1-19-17-23(13-15-25(19)35-29(33)21-9-5-3-6-10-21)27(28(31)32)24-14-16-26(20(2)18-24)36-30(34)22-11-7-4-8-12-22/h3-18H,1-2H3

InChI Key

UQEISNCIPVYQLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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